molecular formula C13H14N4O4 B13026524 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13026524
M. Wt: 290.27 g/mol
InChI Key: MRZLOBFMHFVUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiproliferative and antimicrobial activities.

Mechanism of Action

The mechanism of action for 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.

Uniqueness

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonylamino group, which enhances its stability and biological activity .

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[4,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-15-6-7-5-14-9(10(18)19)4-8(7)16-11/h4-6H,1-3H3,(H,18,19)(H,15,16,17,20)

InChI Key

MRZLOBFMHFVUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC(=NC=C2C=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.